N-({[3,3'-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine
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Overview
Description
N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine is a complex organic compound that combines the structural elements of bithiophene and purine
Preparation Methods
The synthesis of N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine typically involves multiple steps, starting with the preparation of the bithiophene and purine precursors. One common method involves the use of Suzuki coupling reactions to form the bithiophene core, followed by alkylation to introduce the purine moiety. The reaction conditions often require the use of palladium catalysts and specific solvents to ensure high yields and purity .
Chemical Reactions Analysis
N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, which can reduce the compound to its corresponding thiol derivatives.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid
Scientific Research Applications
N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical agent is being explored, particularly in the development of anti-cancer and anti-viral drugs.
Industry: The compound is used in the fabrication of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine involves its interaction with specific molecular targets. In biological systems, it can bind to nucleic acids and proteins, affecting their function and activity. The compound’s ability to intercalate into DNA makes it a potential candidate for anti-cancer therapies, as it can disrupt the replication process of cancer cells .
Comparison with Similar Compounds
N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine can be compared with other similar compounds such as:
2,2’-Bithiophene: This compound is simpler and lacks the purine moiety, making it less versatile in biological applications.
5,5’-Bis(1H-imidazol-1-yl)-2,2’-bithiophene:
N-({[3,3’-bithiophene]-5-yl}methyl)-9-methyl-9H-purin-6-amine stands out due to its unique combination of bithiophene and purine, offering a broader range of applications and interactions.
Properties
IUPAC Name |
9-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5S2/c1-20-9-19-13-14(17-8-18-15(13)20)16-5-12-4-11(7-22-12)10-2-3-21-6-10/h2-4,6-9H,5H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKMRHNCPFGHTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3=CC(=CS3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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